molecular formula C23H30N2O2 B6618931 tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate CAS No. 1803582-04-8

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B6618931
CAS No.: 1803582-04-8
M. Wt: 366.5 g/mol
InChI Key: BVTKAKUBBDISOM-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C23H30N2O2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology and Medicine: This compound is used in medicinal chemistry for the development of pharmaceutical agents. It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders .

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in drug development .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKAKUBBDISOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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